molecular formula C10H20O2 B8656399 Ethyl 3,3-dimethylhexanoate CAS No. 116169-12-1

Ethyl 3,3-dimethylhexanoate

Cat. No. B8656399
M. Wt: 172.26 g/mol
InChI Key: ZDAFYPGTJKATQZ-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

To a solution of ethyl 2-ethoxycarbonyl-3,3-dimethylhexanoate (24.5 g, 100 mmol) in ethanol (150 ml), was added aqueous sodium hydroxide solution (1N, 180 ml, 180 mmol) and the mixture was stirred at room temperature for 24 hours and then at 40° C. for additional 2 hours. Aqueous hydrogen chloride (3N, 60 ml, 180 mmol) was added to the reaction mixture and the resulting mixture was then concentrated to 150 ml. The mixture was extracted with ethyl acetate (200 ml) and the aqueous layer was further extracted with ethyl acetate (50 ml×2). The combined organic layers were washed with water (100 ml) and with brine (100 ml), and dried over anhydrous magnesium sulfate. The resulting solution was concentrated and the residue was stirred at 180° C. for 2.5 hours. Ether (30 ml) was added to the reaction mixture. The resulting mixture was then treated with diazomethane. After removing off ether, the residue was further distilled under reduced pressure to give oily product, ethyl 3,3-dimethylhexanoate (11.07 g, 64.4 mmol), 64.4%, b.p.: 87°-94° C./22 mmHg). The structure was identified by the following data.
Name
ethyl 2-ethoxycarbonyl-3,3-dimethylhexanoate
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]([C:12]([CH3:17])([CH3:16])[CH2:13][CH2:14][CH3:15])C(OCC)=O)=[O:5])[CH3:2].[OH-].[Na+].Cl>C(O)C>[CH3:17][C:12]([CH3:16])([CH2:13][CH2:14][CH3:15])[CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5] |f:1.2|

Inputs

Step One
Name
ethyl 2-ethoxycarbonyl-3,3-dimethylhexanoate
Quantity
24.5 g
Type
reactant
Smiles
C(C)OC(=O)C(C(=O)OCC)C(CCC)(C)C
Name
Quantity
180 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 40° C. for additional 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was then concentrated to 150 ml
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (200 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with ethyl acetate (50 ml×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 ml) and with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
STIRRING
Type
STIRRING
Details
the residue was stirred at 180° C. for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
Ether (30 ml) was added to the reaction mixture
ADDITION
Type
ADDITION
Details
The resulting mixture was then treated with diazomethane
CUSTOM
Type
CUSTOM
Details
After removing off ether
DISTILLATION
Type
DISTILLATION
Details
the residue was further distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(CC(=O)OCC)(CCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 64.4 mmol
AMOUNT: MASS 11.07 g
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.